molecular formula C6H12N2O3 B8549892 n-Butyl allophanate

n-Butyl allophanate

Cat. No.: B8549892
M. Wt: 160.17 g/mol
InChI Key: RNXRXBFLIGLDTC-UHFFFAOYSA-N
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Description

Significance of Allophanate (B1242929) Linkages in Polymer Science

Allophanate linkages are of considerable significance in polymer science, primarily due to their function as cross-linking points in polyurethane networks. ebrary.netmetu.edu.trresearchgate.net The formation of these linkages can significantly alter the physical and chemical properties of the resulting polymer. rsc.org This reaction occurs when an isocyanate group reacts with the active hydrogen on the nitrogen atom of a urethane (B1682113) linkage, a process that is often promoted by elevated temperatures and the presence of excess isocyanate. ebrary.netresearchgate.net

The introduction of allophanate cross-links enhances the structural integrity and mechanical properties of polyurethane materials. tubitak.gov.tr However, these linkages exhibit lower thermal stability compared to other bonds within the polymer backbone, such as urea (B33335) and urethane groups. unimi.it This thermal reversibility is a critical feature; at temperatures typically above 100-150°C, the allophanate bond can revert to the original urethane and a free isocyanate. ebrary.net This characteristic can be leveraged to improve the processability of thermoset polymers without negatively impacting the final properties of the cooled material. ebrary.net The controlled formation of allophanate linkages is therefore a strategic approach in formulating polymers to achieve desired final properties. ebrary.net

Table 1: Relative Thermal Stability of Linkages in Polyurethanes This table illustrates the general order of thermal stability for common chemical linkages found in polyurethane systems.

Linkage TypeRelative Thermal StabilityDissociation Temperature Range (°C)
UreaHighest> 200
UrethaneHigh170 - 210 uni-miskolc.hu
Biuret (B89757)Moderate> 120 rsc.org
Allophanate Lowest 100 - 150 ebrary.net
Data compiled from multiple sources indicating general trends. unimi.it

Historical Context of Allophanate Research in Polyurethane Synthesis

The history of allophanate research is intrinsically linked to the development of polyurethane chemistry. Following the initial synthesis of polyurethanes by Otto Bayer and his colleagues in 1937, extensive research was undertaken to understand the complex reactions involved. rsc.orgmdpi.com Initially, the formation of allophanate linkages was considered an unintended side reaction that occurred during polymerization, especially under conditions of high temperature or excess isocyanate. ebrary.netmdpi.com

Over time, what was once viewed as an unavoidable consequence became a tool for polymer chemists. ebrary.net Researchers recognized that by controlling the reaction conditions—such as temperature, catalyst presence, and reactant concentrations—they could intentionally generate allophanate cross-links to modify and enhance polymer properties. ebrary.netjatm.com.br This shift in perspective allowed for the deliberate formulation of polyurethanes with optimized characteristics, such as improved tensile strength, by manipulating the density of allophanate cross-linking. ebrary.netjatm.com.br The study of the kinetics of allophanate formation, often using model compounds, became a key area of research to better predict and control the structure of polyurethane networks. researchgate.netresearchgate.net

Table 2: Relative Reaction Rates of Isocyanates with Various Functional Groups This table provides a general comparison of the reaction speeds of isocyanates with different chemical partners, highlighting the conditions under which allophanate formation occurs.

Reacting Functional GroupRelative Reaction RateTypical Conditions
Primary Aliphatic AmineVery FastAmbient Temperature
Primary Aromatic AmineFastAmbient Temperature
Primary Hydroxyl (Alcohol)ModerateCatalyst or Heat often used
WaterModerateCan be slow without catalyst
Urethane (forms Allophanate) Slow Elevated Temperature (>50°C), Excess Isocyanate, Catalyst ebrary.netjatm.com.br
Urea (forms Biuret)SlowElevated Temperature (>120°C) rsc.org
Data reflects general reactivity trends in polyurethane synthesis. ebrary.net

Scope of n-Butyl Allophanate as a Model Compound and Functional Moiety in Chemical Research

In chemical research, complex reactions are often studied using simpler, well-defined molecules known as model compounds. This compound serves this purpose in the study of polyurethane chemistry. Specifically, compounds like n-butyl-α,γ-diphenyl allophanate have been synthesized to model the side reactions that occur during polymerization. researchgate.netresearchgate.net The use of a simple alkyl group like n-butyl allows researchers to investigate the fundamental kinetics and mechanisms of allophanate formation and dissociation without the complexities introduced by more reactive or structurally intricate groups. thoughtco.com These model studies provide crucial data, such as rate and equilibrium constants at various temperatures, which are essential for designing and controlling industrial polyurethane production processes. researchgate.netresearchgate.net

The allophanate group itself is a critical functional moiety that imparts specific characteristics, namely branching, to a polymer structure. metu.edu.trrsc.org While the term "this compound" primarily refers to a specific small molecule used for research, the principles derived from its study are applied to understand how allophanate functional groups, regardless of the specific "R" group attached, influence the macroscopic properties of advanced materials. The n-butyl group is a common, simple hydrocarbon chain used in organic synthesis, making it a suitable and representative substituent for these foundational studies. thoughtco.comscielo.org.mx The insights gained from this compound model systems are thus extrapolated to the broader behavior of allophanate moieties within complex polymer networks. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

butyl N-carbamoylcarbamate

InChI

InChI=1S/C6H12N2O3/c1-2-3-4-11-6(10)8-5(7)9/h2-4H2,1H3,(H3,7,8,9,10)

InChI Key

RNXRXBFLIGLDTC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Butyl Allophanate and Analogues

Direct Synthesis Routes from Urethanes and Alcohols

The formation of n-butyl allophanate (B1242929) can be approached from two main starting points: the reaction of existing urethane (B1682113) moieties with monoisocyanates or the direct reaction of an alcohol with an excess of isocyanate. Both methodologies are crucial in the controlled synthesis of polyurethanes and related materials.

Reaction of Urethane Moieties with Monoisocyanates

A primary method for synthesizing n-butyl allophanate involves the reaction of a urethane, specifically one containing an N-H bond, with a monoisocyanate. researchgate.netebrary.net This reaction is a key step in creating allophanate crosslinks within a polyurethane network. ebrary.net The general reaction involves the addition of the isocyanate group across the N-H bond of the urethane linkage.

Suitable monoisocyanates for this reaction include n-butyl isocyanate. google.comgoogleapis.comgoogle.com The reaction can be catalyzed to proceed under milder conditions. For instance, without a catalyst, allophanate formation generally requires temperatures above 100°C. tandfonline.com However, in the presence of certain catalysts, the reaction can occur at lower temperatures. researchgate.nettandfonline.com

The stoichiometry of the reactants plays a critical role in the formation of this compound. The reaction requires the presence of urethane groups and an isocyanate. In many polyurethane formulations, an excess of isocyanate is used to ensure the formation of allophanate linkages, which act as crosslinking points. researchgate.nettandfonline.com

The molar ratio of monoisocyanate to urethane groups can be varied to control the degree of allophanate formation. For instance, using 0.1 to 1.0 mole of monoisocyanate per 1.0 mole of urethane groups is a preferred range. google.comgoogle.com In situations where an excess of monoisocyanate is employed, any unreacted isocyanate may need to be removed from the final product through processes like distillation. google.com Studies on model systems have shown that an excess of phenyl isocyanate reacting with n-butylphenyl urethane leads to the formation of n-butyl-α,γ-diphenyl allophanate. tandfonline.comresearchgate.nettandfonline.comcapes.gov.br

Table 1: Influence of Reactant Ratios on Allophanate Formation

Reactant 1 Reactant 2 Molar Ratio (Isocyanate:Urethane) Outcome Reference
Phenyl Isocyanate n-Butylphenyl Urethane Excess Formation of n-butyl-α,γ-diphenyl allophanate tandfonline.comresearchgate.net
Monoisocyanate Urethane-containing compound 0.1:1.0 to 1.0:1.0 Controlled allophanate formation google.comgoogle.com

The reactivity of the isocyanate group is influenced by the nature of the substituent attached to it. nih.govrsc.org In the case of n-butyl isocyanate, the n-butyl group is an alkyl radical. Alkyl groups are generally considered to be electron-donating, which can slightly reduce the electrophilicity of the isocyanate carbon compared to aromatic isocyanates. rsc.org However, isocyanates remain highly reactive species. nih.gov The reaction of n-butyl isocyanate with a urethane to form an allophanate is a well-established process. google.comgoogleapis.comgoogle.com

Allophanate Formation from Alcohol-Isocyanate Reactions

This compound can also be synthesized directly from the reaction of an alcohol with an excess of an isocyanate. researchgate.netresearchgate.net This process occurs in a stepwise manner. Initially, the alcohol reacts with an isocyanate molecule to form a urethane. researchgate.net Subsequently, if there is an excess of isocyanate and suitable reaction conditions (such as elevated temperature or the presence of a catalyst), the newly formed urethane can react with another isocyanate molecule to yield the allophanate. researchgate.netebrary.net

The reaction between 1-butanol (B46404) and phenyl isocyanate serves as a well-studied model system for understanding the formation of n-butyl allophanates. tandfonline.comresearchgate.nettandfonline.comcapes.gov.br In these model reactions, an excess of phenyl isocyanate is reacted with 1-butanol. tandfonline.comresearchgate.net The initial, rapid reaction forms n-butylphenyl urethane. researchgate.net This urethane then reacts further with the excess phenyl isocyanate to produce n-butyl-α,γ-diphenyl allophanate. tandfonline.comresearchgate.nettandfonline.comcapes.gov.br These reactions are often catalyzed, for example, by dibutyltin (B87310) dilaurate, and are typically carried out at elevated temperatures. tandfonline.comresearchgate.net

Table 2: Products from the Model Reaction of 1-Butanol and Phenyl Isocyanate

Reactants Catalyst Key Products Reference
1-Butanol, Phenyl Isocyanate (excess) Dibutyltin dilaurate n-Butylphenyl urethane, n-Butyl-α,γ-diphenyl allophanate tandfonline.comresearchgate.net

Indirect Allophanate Formation Pathways

The synthesis of allophanates can be achieved through indirect routes that utilize isocyanate derivatives as starting materials. These pathways offer alternatives to the direct reaction of an isocyanate with a urethane, providing flexibility in synthetic design and access to allophanates under various reaction conditions. Key isocyanate derivatives employed in these indirect methods include cyclic structures such as oxadiazinetriones and uretdiones.

Formation from Isocyanate Derivatives (e.g., Oxadiazinetriones, Uretdiones)

The formation of this compound and its analogues from isocyanate derivatives like oxadiazinetriones and uretdiones represents a significant indirect synthetic strategy. These methods typically involve the ring-opening of these cyclic precursors by an alcohol.

The reaction of uretdiones (1,3-diazetidine-2,4-diones), which are cyclic dimers of isocyanates, with alcohols is a well-documented pathway for allophanate synthesis. wernerblank.comsemanticscholar.org This reaction is particularly relevant in the context of coatings and polymer chemistry, where uretdione-containing compounds are used as crosslinkers. google.com.pguliege.be The ring-opening of the uretdione ring by an alcohol, such as n-butanol, leads to the formation of an allophanate linkage.

This process can be uncatalyzed, but it often requires elevated temperatures, typically 120°C or higher, which may not be suitable for all applications. semanticscholar.orggoogle.com.pg To facilitate the reaction under milder conditions, various catalysts can be employed. Research has shown that with appropriate catalysts, the crosslinking reaction between uretdione-functionalized compounds and polyols can commence at temperatures as low as 60-80°C. semanticscholar.orggoogle.com.pg Among the effective catalysts for this transformation are phenoxide salts and organotin compounds like dibutyltin dilaurate (DBTL). google.com.pgjustia.com The use of tertiary amines as catalysts has also been explored, with a focus on controlling the acidity of the reaction medium to promote the conversion of uretdiones to allophanates, especially at ambient temperatures.

In a typical process, a uretdione-containing starting material, for example, the dimer of hexamethylene diisocyanate (HDI), is reacted with an alcohol like n-butanol. The reaction can be monitored by techniques such as infrared (IR) spectroscopy to track the disappearance of the uretdione and alcohol functionalities and the appearance of the allophanate group. For quantitative analysis of the product mixture, 13C-NMR spectroscopy is a powerful tool. The relative amounts of trimer, uretdione, allophanate, and urethane structures in the final product can be determined from the integration of their characteristic signals. uliege.beuliege.be

Similarly, allophanate structures can be synthesized from oxadiazinetriones. wernerblank.comgoogle.com.pg This pathway also involves a ring-opening addition reaction with an alcohol. While less commonly detailed for the specific synthesis of this compound, the underlying chemistry is analogous to that of uretdiones.

The table below summarizes general reaction conditions for the formation of allophanates from uretdiones based on findings in the literature.

Table 1: General Reaction Conditions for Allophanate Formation from Uretdiones

Parameter Condition Source(s)
Starting Material Uretdione of a diisocyanate (e.g., HDI) google.com.pg
Reactant Alcohol (e.g., n-butanol, polyols) google.com.pguliege.be
Temperature 60°C - 120°C (catalyzed) semanticscholar.orggoogle.com.pg
≥120°C (uncatalyzed) semanticscholar.orggoogle.com.pg
Catalysts Phenoxide salts, Dibutyltin dilaurate (DBTL), Tertiary amines google.com.pgjustia.com
Reaction Monitoring Infrared (IR) Spectroscopy uliege.be

| Product Analysis | 13C-NMR Spectroscopy | uliege.beuliege.be |

For the characterization of the resulting allophanate structures, 13C-NMR spectroscopy is particularly informative. The chemical shifts of the carbonyl carbons in the different structural motifs allow for their differentiation and quantification.

Table 2: 13C-NMR Spectroscopic Data for Allophanate and Related Structures

Structure Carbonyl Carbon Chemical Shift (δ) in ppm Source(s)
Allophanate 153.8 uliege.be
Urethane 156.3 uliege.be
Uretdione 157.1 uliege.be

Mechanistic Investigations of Allophanate Formation

Catalytic Pathways and Mechanistic Considerations

The synthesis of n-butyl allophanate (B1242929) is achieved through the reaction of an isocyanate with n-butyl carbamate (B1207046). This process is generally catalyzed to achieve practical reaction rates. The choice of catalyst not only accelerates the reaction but also dictates the underlying mechanism, influencing product distribution and reaction kinetics. The primary catalytic systems employed include organometallic compounds, tertiary amines, and anionic species.

Tertiary Amine Catalysis

Tertiary amines are another important class of catalysts for polyurethane and allophanate formation. rsc.orggvchem.com Their catalytic activity is primarily dependent on their basicity and the steric hindrance around the nitrogen atom. gvchem.compoliuretanos.com.br

In the reaction between an alcohol and an isocyanate to form a urethane (B1682113), tertiary amines are proposed to operate through a concerted termolecular mechanism. rsc.orgpsu.eduresearchgate.net This mechanism involves the formation of a ternary complex between the tertiary amine, the alcohol, and the isocyanate. The amine activates the alcohol by forming a hydrogen-bonded complex, which then attacks the isocyanate in a concerted step. psu.edu However, for the subsequent reaction of the urethane with an isocyanate to form an allophanate, the mechanism shifts. In the reactions of isocyanates with phenols, carbamates, and allophanates, all base catalysts, including tertiary amines, are suggested to react via a stepwise anionic mechanism. rsc.orgpsu.edu

The catalytic activity of tertiary amines is strongly influenced by their molecular structure and basicity. gvchem.comsolubilityofthings.com Higher basicity generally leads to higher catalytic activity because the amine can more effectively activate the alcohol or urethane. gvchem.compoliuretanos.com.brlibretexts.org Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, thereby increasing its basicity and catalytic power. solubilityofthings.comlibretexts.org

Steric hindrance plays a crucial role. gvchem.compoliuretanos.com.br Amines with less sterically hindered nitrogen atoms, such as triethylenediamine (TEDA or DABCO), exhibit high catalytic activity because the lone pair of electrons on the nitrogen is more accessible for interaction with the reactants. gvchem.compoliuretanos.com.br The combination of a tertiary amine with a metal catalyst can lead to a significant increase in the reaction rate for allophanate formation, allowing for reduced levels of the metal catalyst. google.com The catalytic effect of tertiary amines also extends to promoting side reactions like allophanate and biuret (B89757) formation, with the extent depending on the specific amine and reaction conditions. poliuretanos.com.brresearchgate.net

Table 2: Influence of Tertiary Amine Properties on Catalytic Activity

PropertyEffect on Catalytic ActivityExplanationReference
BasicityHigher basicity generally increases activityEnhanced ability to activate reactants (alcohols/urethanes) gvchem.compoliuretanos.com.br
Steric HindranceLower steric hindrance increases activityGreater accessibility of the nitrogen's lone pair of electrons gvchem.compoliuretanos.com.br
Amine StructureElectron-donating groups increase activityIncreased electron density on the nitrogen atom enhances basicity solubilityofthings.comlibretexts.org

Anionic Catalysis (e.g., Carboxylate Anions)

Anionic species, such as carboxylate anions, are effective catalysts for reactions involving isocyanates, including allophanate formation. rsc.orgacs.org

Anionic catalysts are believed to function through a stepwise anionic mechanism. rsc.orgpsu.edu In the context of allophanate formation, a base catalyst reacts with the urethane (carbamate) to deprotonate it, forming a carbamate anion. This anion then acts as a nucleophile, attacking an isocyanate molecule to form an allophanate anion, which is subsequently protonated to yield the final allophanate product. rsc.orgpsu.edu

Carboxylate anions, such as acetate (B1210297), can initiate the process. acs.org It has been proposed that the carboxylate anion reacts with an isocyanate to form a deprotonated amide species, which is a highly nucleophilic and basic catalyst. acs.orgresearchgate.net This newly formed amide anion can then deprotonate urethane molecules present in the system. The resulting urethane anion then proceeds to react with another isocyanate molecule to form the allophanate. acs.orgresearchgate.net This stepwise anionic mechanism is considered more efficient for allophanate formation compared to the concerted mechanism observed with tertiary amines in urethane formation. rsc.org Anionic catalysts are generally more effective than tertiary amines in promoting the reactions of isocyanates with carbamates. rsc.orgpsu.edu

Table 3: Proposed Steps in Anionic Catalysis of Allophanate Formation

StepDescriptionKey IntermediateReference
1A carboxylate anion reacts with an isocyanate.Deprotonated amide species acs.orgresearchgate.net
2The deprotonated amide deprotonates a urethane molecule.Urethane anion acs.orgresearchgate.net
3The urethane anion nucleophilically attacks another isocyanate molecule.Allophanate anion rsc.orgpsu.edu
4The allophanate anion is protonated.Final allophanate product rsc.orgpsu.edu
Role of Deprotonated Amide Species as Catalytically Active Intermediates

Recent mechanistic studies have revealed that in certain catalytic systems, particularly those initiated by carboxylates (like acetate), the true catalytic species are not the initial catalysts themselves but rather deprotonated amide species formed in situ. acs.orgnih.govresearchgate.net The reaction of a carboxylate anion with an excess of an aromatic isocyanate leads to the irreversible formation of a deprotonated amide after intramolecular rearrangement and decarboxylation. acs.orgresearchgate.net

These deprotonated amides are highly nucleophilic and basic, making them potent catalysts for nucleophilic anionic trimerization to form isocyanurates. acs.orgnih.govresearchgate.net Crucially, these species are also basic enough to deprotonate other protic groups present in the reaction mixture, including urethanes, urea (B33335), allophanates, or biurets. acs.orgnih.gov When a deprotonated amide deprotonates a urethane molecule, it generates a urethane anion. This urethane anion can then react with another isocyanate molecule to form the allophanate. This process regenerates the amide, allowing it to participate in further deprotonation steps, thus establishing a catalytic cycle where the deprotonated amide acts as the key intermediate. acs.orgnih.gov

Acid-Catalyzed Allophanate Formation

While base catalysis is common in isocyanate chemistry, acid catalysis also plays a significant role. Strong organic acids, such as sulfonic acids, have been shown to be effective catalysts for urethane formation. tandfonline.comresearchgate.net These acidic catalysts can also promote secondary reactions, leading to the formation of branched side products like allophanates and biurets, particularly at elevated temperatures (e.g., 80°C). tandfonline.com

The mechanism for acid catalysis is believed to involve a dual activation pathway. researchgate.netacs.org Computational modeling suggests the formation of a ternary adduct involving the acid, the isocyanate, and the alcohol. researchgate.net In this complex, the acid activates both the isocyanate electrophilically and the alcohol nucleophilically through a network of hydrogen bonds. researchgate.netacs.org This dual activation lowers the energy barrier for the reaction. It is plausible that a similar mechanism applies to allophanate formation, where the acid catalyst activates both the isocyanate and the N-H group of the urethane, facilitating the reaction. The catalytic efficiency is a function of not only the acid's strength but also the nucleophilicity of its conjugate base. researchgate.netacs.org

Comparative Analysis of Catalytic Activities and Selectivity

The choice of catalyst has a profound impact on the rates and selectivity of the various competing reactions in polyurethane systems. The distribution of products—urethane, allophanate, biuret, and isocyanurate—depends heavily on the catalyst type and the ratio of isocyanate to active hydrogen-containing compounds. rsc.orgpoliuretanos.com.br

With catalysts like common tertiary amines (e.g., DABCO) or tin carboxylates at equimolar ratios of isocyanate and alcohol, the rate constant for urethane formation (k1) is significantly larger than those for allophanate (k2) and isocyanurate (k3) formation, making urethane the dominant product. rsc.org In contrast, with strongly basic or anionic catalysts such as carboxylates, phenolates, and alkoxide anions, the relationship between the rate constants shifts to k1 < k2 ≈ k3. rsc.org This change in kinetics means that allophanate and isocyanurate formation become much more favorable.

Studies comparing different catalyst classes have shown:

Anionic Catalysts vs. Tertiary Amines : Anionic catalysts are generally more efficient for allophanate and isocyanurate formation because they operate through a stepwise anionic mechanism, whereas tertiary amines often use a concerted termolecular mechanism for the initial urethane formation. rsc.org

Alkali Metal Salts vs. Amines : Catalysts based on organic salts of alkali metals (e.g., potassium acetate) tend to be more selective towards the isocyanate trimerization process compared to tertiary amines or quaternary ammonium (B1175870) bases. researchgate.net

Guanidines vs. Phosphonic Acids : In tests using poorly reactive aliphatic isocyanates and secondary alcohols, guanidine-based catalysts showed moderate activity but also favored side reactions. tandfonline.com In comparison, strongly acidic catalysts like phenyl phosphonic acid derivatives exhibited enhanced catalytic activity and better selectivity for the desired alcohol/isocyanate reaction over the water/isocyanate reaction. tandfonline.com

The following table summarizes the general selectivity of different catalyst types.

Catalyst TypePrimary Product FavoredConditions/Notes
Standard Tertiary Amines (e.g., DABCO)Urethanek1 > k2, k3 rsc.org
Organotin Compounds (e.g., DBTDL)Urethane / AllophanateDBTDL is known to catalyze the allophanate-producing side reaction. rsc.org
Anionic Catalysts (e.g., carboxylates, alkoxides)Allophanate / Isocyanuratek1 < k2 ≈ k3 rsc.org
Strong Organic Acids (e.g., sulfonic acids)Urethane / AllophanateCan trigger allophanate formation at higher temperatures. tandfonline.com

Non-Catalyzed and Molecule-Assisted Reaction Mechanisms

Even in the absence of a formal catalyst, allophanate formation can occur, often assisted by other molecules in the reaction medium. One proposed mechanism suggests that the urethane product itself can participate in the reaction, a phenomenon known as autocatalysis. ugent.be

A more recent and detailed investigation combining kinetic experiments and quantum chemical calculations has proposed a novel two-step mechanism for urethane formation under isocyanate excess, where n-butyl allophanate is a key intermediate, not a side product. researchgate.netnih.gov According to this mechanism:

A six-centered transition state involving one alcohol molecule and two isocyanate molecules leads to the formation of an allophanate intermediate. ugent.benih.gov

This allophanate then undergoes a rearrangement, involving a synchronous 1,3-hydrogen shift between the nitrogen atoms and the cleavage of a C-N bond. nih.gov This step releases one isocyanate molecule and results in the final urethane product. nih.gov

This pathway, where allophanate acts as a transient intermediate, helps explain the observed increase in the apparent rate coefficient for urethane formation when an excess of isocyanate is used. ugent.benih.gov

Competing Side Reactions in Allophanate Synthesis

The synthesis of allophanates is invariably accompanied by several competing side reactions, primarily due to the high reactivity of the isocyanate group. ebrary.nettandfonline.com The main competing pathways are the formation of biurets and isocyanurates (trimers). tandfonline.comresearchgate.net These reactions reduce the yield of the desired allophanate and can significantly alter the properties of the final polymer by introducing different types of crosslinks. tandfonline.com

Biuret Formation Pathways and Competition with Allophanate

Biuret linkages are formed from the reaction of an isocyanate group with a urea group. uc.edu Urea itself is typically formed when isocyanates react with trace amounts of water, which is often present in reactants. ugent.betandfonline.com The reaction proceeds as follows: an isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. ugent.be This amine rapidly reacts with another isocyanate to form a disubstituted urea. uc.edu This urea molecule, which has active N-H protons similar to a urethane, can then react with yet another isocyanate to form a biuret. uc.edu

The competition between allophanate and biuret formation is a critical factor in systems where both urethane and urea groups are present. A quantitative study comparing the model reactions of phenyl isocyanate with n-butylphenyl urethane (forming allophanate) and with N,N'-diphenylurea (forming biuret) revealed key differences:

Rate of Formation : Biuret is formed from its urea precursor much more quickly than allophanate is formed from its urethane precursor. tandfonline.com

Stability : The equilibrium constant for biuret formation is higher than that for allophanate formation, indicating that biuret is the more stable linkage under the studied conditions. tandfonline.com

These findings suggest that even trace amounts of water can have a significant impact, leading to crosslinking through biuret formation to a greater extent than through allophanate formation. tandfonline.com

Isocyanurate (Trimerization) Formation Mechanisms

A major and often desirable side reaction in polyurethane chemistry is the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered heterocyclic isocyanurate ring. utwente.nltandfonline.com This reaction is an ideal way to form well-defined, trifunctional crosslinks in polymer networks. utwente.nltandfonline.com

The generally accepted mechanism for isocyanurate formation is a stepwise anionic process, typically initiated by a potent nucleophilic catalyst (Nu⁻). acs.orgnih.govutwente.nl

The nucleophilic catalyst adds to the electrophilic carbon of an isocyanate molecule, forming a nucleophilic anionic intermediate. acs.orgnih.gov

This intermediate then attacks a second isocyanate molecule, forming a dimeric adduct.

The process repeats with a third isocyanate molecule, leading to a linear trimeric anion.

This trimer then undergoes an intramolecular cyclization to form the stable isocyanurate ring, regenerating the nucleophilic catalyst to continue the cycle. utwente.nl

This reaction is strongly favored by specific catalysts, such as potassium acetate and other carboxylates, which, as discussed previously, generate highly active deprotonated amide species. acs.orgresearchgate.netresearchgate.net The formation of the thermally stable isocyanurate ring is often the thermodynamic endpoint of the reaction system, especially at high temperatures and in the presence of an effective trimerization catalyst. rsc.orguni-hamburg.de The competition between allophanate formation and trimerization is therefore heavily dependent on the catalyst system and reaction conditions. rsc.orgresearchgate.net

Urea Formation via Reaction with Trace Water

In the synthesis of polyurethanes and related materials, the presence of even trace amounts of water can lead to the formation of urea linkages. researchgate.netugent.be This occurs through the reaction of an isocyanate group with water, which initially forms an unstable carbamic acid. ugent.be This acid then decomposes to an amine and carbon dioxide. ugent.be The resulting amine can subsequently react with another isocyanate group to form a disubstituted urea. qucosa.de While not a direct step in the formation of this compound, the presence of urea is significant as it can further react with isocyanates to form biuret linkages, a side reaction that competes with allophanate formation. researchgate.netresearchgate.net The formation of urea is often observed in systems where the solvent has not been rigorously dried. researchgate.net

Carbamate Formation as a Primary Intermediate in Consecutive Reactions

The formation of this compound proceeds through a primary intermediate, n-butyl carbamate (also known as urethane). rsc.orgpsu.edu This carbamate is formed by the reaction of an isocyanate with an alcohol, in this case, n-butanol. researchgate.netugent.be The N-H bond on the resulting urethane is capable of reacting with another isocyanate molecule, particularly in the presence of a catalyst and an excess of isocyanate, to yield the allophanate. researchgate.net Therefore, carbamate formation is a critical prerequisite for allophanate synthesis. rsc.org Studies have shown that at high isocyanate-to-hydroxyl (NCO/OH) ratios, allophanate can be a detectable intermediate in the path to forming other products like isocyanurates. rsc.org

Reaction Kinetics and Thermodynamics

The rate and extent of this compound formation are governed by various kinetic and thermodynamic parameters. A quantitative understanding of these factors is essential for process optimization.

Determination of Rate Coefficients and Equilibrium Constants

The kinetics of allophanate formation have been modeled as a second-order reaction. rug.nl Researchers have determined rate and equilibrium constants for the formation of n-butyl-α,γ-diphenyl allophanate from the reaction of excess phenyl isocyanate with 1-butanol (B46404). researchgate.netscispace.comtandfonline.com These studies often employ techniques like high-performance liquid chromatography (HPLC) to quantitatively determine the reaction products and calculate the corresponding kinetic parameters. researchgate.netscispace.comtandfonline.comresearchgate.net

The equilibrium nature of the allophanate formation reaction is a key characteristic. rug.nlresearchgate.net The forward reaction is the formation of the allophanate, while the reverse reaction is its dissociation back to urethane and isocyanate. researchgate.net The equilibrium constant (K) is influenced by factors such as temperature and the specific reactants and catalysts used. psu.edu For instance, in the phenyl isocyanate-butanol system catalyzed by ammonium octanoate (B1194180), the equilibrium constant for allophanate formation (K₂) has been determined and shown to be dependent on the solvent. psu.edu

Below is a table summarizing findings on rate and equilibrium constants for allophanate formation in a model system.

Catalyst SystemSolventTemperature (°C)Rate Constant (k₂)Equilibrium Constant (K₂)Reference
Dibutyltin (B87310) dilaurate1,4-Dioxane (B91453)90CalculatedCalculated researchgate.nettandfonline.com
Dibutyltin dilaurate1,4-Dioxane120CalculatedCalculated researchgate.nettandfonline.com
Ammonium octanoateAcetonitrile (B52724)508.8 dm³ mol⁻¹ s⁻¹1.1 dm³ mol⁻¹ psu.edu

Table 1: Selected Rate and Equilibrium Constants for Allophanate Formation.

Influence of Reaction Temperature on Rates and Equilibrium

Reaction temperature has a profound effect on both the rate of this compound formation and the position of the equilibrium. Generally, increasing the temperature increases the reaction rate. rug.nlresearchgate.net However, the allophanate linkage is thermally reversible, and higher temperatures can also favor the reverse reaction, i.e., the dissociation of the allophanate back into urethane and isocyanate. researchgate.netresearchgate.net

Studies have indicated that uncatalyzed allophanate formation typically occurs at temperatures above 120°C. rug.nl In some systems, it has been noted that at lower temperatures, such as below 100°C in non-catalyzed systems, allophanate formation is negligible. rug.nl Conversely, at temperatures around 145°C, a significant portion of nitrogen atoms can be involved in allophanate linkages. researchgate.net The thermal stability of allophanates decreases with increasing temperature, a factor that is also influenced by the presence of water. researchgate.net An equilibrium temperature of 165°C has been computationally calculated for allophanate formation. rug.nl

The interplay between temperature and catalyst activity is also crucial. For example, at 80°C, certain acidic catalysts can enhance the kinetics of isocyanate-alcohol addition but also trigger the formation of branched side products like allophanates. tandfonline.com

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can significantly impact the kinetics and mechanism of allophanate formation. osti.gov The polarity and hydrogen-bonding capability of the solvent can influence the stability of reactants, intermediates, and transition states. researchgate.net For instance, the rate constant ratios for carbamate, allophanate, and isocyanurate formation are dependent on the solvent. psu.edu In a study using an ammonium octanoate catalyst, the rate constants for the reaction of isocyanate with carbamate and allophanate increased more significantly in acetonitrile compared to dioxane or methyl ethyl ketone. psu.edu This shift in rate constants can alter the product distribution, favoring isocyanurate formation in acetonitrile. psu.edu The investigation into the interaction of phenyl isocyanate with n-butanol in various solvents highlighted the role of the medium on both urethane and allophanate formation. osti.gov

SolventDielectric Constant (ε)General ObservationReference
Dioxane2.2Rate constants for alcohol, carbamate, and allophanate reactions are of similar magnitude. psu.edu
Methyl Ethyl Ketone18.5Rate constants for alcohol, carbamate, and allophanate reactions are of similar magnitude. psu.edu
Acetonitrile37.5Rate constants for allophanate and subsequent reactions increase significantly more than for carbamate formation. psu.edu
Chloroform4.8Found to be a suitable solvent for achieving high molecular weight in polyurethane synthesis. researchgate.net

Table 2: Influence of Solvent on Allophanate Formation Kinetics.

Impact of Stoichiometry and Reactant Concentration (e.g., NCO/OH Ratio)

The stoichiometry of the reactants, particularly the ratio of isocyanate (NCO) groups to hydroxyl (OH) groups, is a critical factor in determining the extent of allophanate formation. ijcce.ac.irgoogle.com An excess of isocyanate is generally required to promote the reaction between the initially formed urethane and another isocyanate molecule. researchgate.netresearchgate.net

Increasing the NCO/OH ratio has been shown to increase the formation of allophanate linkages, leading to a higher degree of crosslinking. ijcce.ac.irjatm.com.br In some systems, an NCO/OH ratio greater than 2 is preferred for the allophanation reaction, with ratios even greater than 4 or 8 being advantageous for producing monoallophanates. google.com The formation of allophanate groups has been observed to increase with NCO/OH ratios up to 2.5 in certain polymers. jatm.com.br However, at very high NCO/OH ratios, other side reactions such as the formation of isocyanurates (trimers of isocyanate) can become dominant. researchgate.net The interplay between the NCO/OH ratio, temperature, and catalyst determines the final product distribution. researchgate.net

Application of Reaction-Event Driven Kinetic Monte Carlo Modeling

The formation of this compound, a critical side reaction in polyurethane synthesis, involves the reaction of n-butyl urethane with an isocyanate. Understanding the kinetics of this and competing reactions is essential for controlling polymer structure and properties. Reaction-event driven kinetic Monte Carlo (kMC) modeling has emerged as a powerful tool for simulating these complex reaction networks at a molecular level. ugent.be

Detailed kinetic studies on the formation of urethanes, the precursors to allophanates, have utilized reaction-event driven kMC to dissect the contributions of various competing reaction pathways. ugent.be While direct kMC modeling of this compound is less documented, the principles are derived from model systems like the reaction of phenyl isocyanate with 1-butanol, which leads to the formation of butyl phenyl carbamate (a urethane) and subsequently n-butyl-α,γ-diphenyl allophanate. ugent.beresearchgate.net Allophanate linkages are known to significantly increase the crosslinking density in polyurethane networks. ugent.be

The kMC approach, particularly using the Gillespie Stochastic Simulation Algorithm (SSA), allows for the simulation of complex reaction systems where multiple catalytic and non-catalytic pathways compete. ugent.be This methodology is crucial because the formation of allophanate is often intertwined with the primary urethane formation and other side reactions like biuret formation. ugent.beresearchgate.net

Detailed Research Findings

Research employing reaction-event driven kMC has provided significant insights into the elementary steps governing urethane and, by extension, allophanate formation. A study on the phenyl isocyanate and 1-butanol system developed kinetic models to quantify the rate coefficients of individual reaction pathways at various temperatures. ugent.be The experimental data, gathered through techniques like gas chromatography and UV-Vis analysis, was used to tune the rate coefficients within the kMC model. ugent.be

The modeling identified several key reaction pathways that compete with or lead to allophanate formation. These pathways were categorized into a "basic model" and an "extended model" to capture the reaction kinetics under different reactant concentrations. ugent.be

The basic model includes the fundamental reactions occurring under quasi-stoichiometric conditions:

Non-catalyzed urethane formation: The direct reaction between an isocyanate and an alcohol. ugent.be

Alcohol-catalyzed urethane formation: Where a second alcohol molecule acts as a catalyst. ugent.be

Isocyanate-catalyzed urethane formation: Involving catalysis by a second isocyanate molecule. ugent.be

Urethane-catalyzed (autocatalytic) formation: Where the urethane product itself catalyzes the reaction. ugent.be

The extended model becomes necessary when there is a large excess of alcohol. It introduces a more complex, two-step alcohol-catalyzed pathway involving the formation of a pre-activated complex between one isocyanate molecule and two alcohol molecules. ugent.be It is understood that under conditions of isocyanate excess, the formation of allophanate from the urethane product becomes a more prominent pathway. researchgate.netresearchgate.net

The tables below summarize the reaction pathways considered in a representative kMC model for the formation of urethane, the necessary precursor for this compound.

Table 1: Reaction Pathways in the Basic Kinetic Monte Carlo Model

Reaction Number Description Reactants Product
1 Non-Catalyzed Isocyanate + Alcohol Urethane
2 Alcohol-Catalyzed Isocyanate + 2 Alcohol Urethane + Alcohol
3 Isocyanate-Catalyzed 2 Isocyanate + Alcohol Urethane + Isocyanate
4 Urethane-Catalyzed Isocyanate + Alcohol + Urethane 2 Urethane

Data sourced from Marien et al. (2017) ugent.be

Table 2: Additional Reactions in the Extended Kinetic Monte Carlo Model

Reaction Number Description Reactants Intermediates/Products
2' Complex Formation Isocyanate + 2 Alcohol [Isocyanate-Alcohol₂] Complex
2'' Urethane Formation from Complex [Isocyanate-Alcohol₂] Complex Urethane + Alcohol

Data sourced from Marien et al. (2017) ugent.be

These kMC simulations demonstrate that pathways catalyzed by butanol and the carbamate product are the most activated. ugent.be The formation of a complex involving two 1-butanol molecules and one phenyl isocyanate molecule significantly influences the kinetics, especially at high initial alcohol concentrations. ugent.be While these models primarily focus on urethanization, they lay the essential groundwork for understanding the subsequent allophanate formation. The concentration of the formed urethane, which is accurately predicted by these kMC models, directly dictates the potential rate and extent of the allophanate side reaction. ugent.be Computational studies have also highlighted that the energy barrier for allophanate formation is a critical factor determining its prevalence. rsc.org

Spectroscopic and Analytical Characterization of N Butyl Allophanate and Allophanate Containing Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of allophanates. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical structure. ox.ac.uk

Proton (¹H) NMR spectroscopy is fundamental for the initial structural confirmation of n-butyl allophanate (B1242929) and for monitoring its formation in real-time. The spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. libretexts.org

In the ¹H NMR spectrum of n-butyl allophanate, distinct signals correspond to the protons of the n-butyl group and the N-H protons of the allophanate linkage. The protons of the butyl chain typically appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (O-CH₂). The N-H protons of the allophanate group appear as distinct signals, often broadened, whose chemical shifts are sensitive to solvent, temperature, and concentration due to hydrogen bonding.

During synthesis, such as the reaction of an isocyanate with a urethane (B1682113), ¹H NMR can be used to monitor the reaction's progress. researchgate.net For instance, the formation of this compound from n-butyl carbamate (B1207046) and an isocyanate can be tracked by observing the appearance of the characteristic allophanate N-H and butyl group signals alongside the disappearance of the reactant signals. researchgate.net This allows for a quantitative assessment of the reaction, providing insights into kinetics and yield.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Moiety Note: Chemical shifts (δ) are in ppm and are relative to a standard like TMS. Values can vary based on solvent and experimental conditions. Data is compiled from typical values for n-butyl groups and related urethane/allophanate structures. libretexts.orgsigmaaldrich.comchemicalbook.com

Proton Assignment Typical Chemical Shift (ppm) Multiplicity
CH₃ (butyl group)~ 0.9Triplet (t)
CH₂ (next to CH₃)~ 1.4Sextet
CH₂ (next to O-CH₂)~ 1.6Quintet
O-CH₂ (butyl group)~ 4.0Triplet (t)
Allophanate N-H7.0 - 10.0Broad Singlet(s)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for unambiguous structural confirmation. oregonstate.edu The chemical shifts of the carbonyl carbons are particularly diagnostic for the allophanate structure.

The ¹³C NMR spectrum will show four signals for the n-butyl group and two distinct signals for the two carbonyl carbons within the allophanate linkage. The allophanate carbonyl carbons typically resonate around 156 ppm. mdpi.com The presence of signals in this region is a strong indicator of allophanate formation, distinguishing it from urethane (typically ~154 ppm) or urea (B33335) precursors. mdpi.com

Kinetic studies of polymerization reactions can utilize ¹³C NMR to quantify the formation of allophanate crosslinks relative to the main urethane chains. By integrating the signal intensities of the respective carbonyl carbons, researchers can determine the extent of these side reactions, which significantly impact the final properties of the polymer. mdpi.com The absence of a signal around 156 ppm can confirm that crosslinking side reactions have not occurred during polycondensation. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Moiety Note: Chemical shifts (δ) are in ppm. Data is compiled from typical values for allophanates and n-butyl esters. oregonstate.edumdpi.comlibretexts.orgbibliotekanauki.pl

Carbon Assignment Typical Chemical Shift (ppm)
CH₃ (butyl group)~ 14
CH₂ (next to CH₃)~ 19
CH₂ (next to O-CH₂)~ 31
O-CH₂ (butyl group)~ 65
C=O (Allophanate)~ 156

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes and reaction mechanisms involving allophanates. By recording NMR spectra at different temperatures, it is possible to investigate thermally sensitive phenomena such as hydrogen bonding, conformational changes, and reversible reactions. rsc.org

The formation and dissociation of allophanates are often temperature-dependent. For example, allophanate linkages can be thermally unstable, reverting to isocyanate and urethane at elevated temperatures. researchgate.net VT-NMR can be used to study this equilibrium. As the temperature increases, changes in the chemical shifts and line shapes of the N-H and carbonyl signals can be observed, providing information on the dissociation temperature and the thermodynamics of the process.

Furthermore, VT-NMR is crucial for understanding the role of hydrogen bonding in the structure and reactivity of allophanate-containing systems. Changes in temperature alter the strength and dynamics of hydrogen bonds, which is reflected in the chemical shifts of the involved protons, particularly the N-H protons. rsc.org This provides insight into the stability of intermediates and transition states in allophanate formation reactions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and analyzing the chemical bonding within this compound and related materials.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method widely used for the qualitative analysis of allophanates. ub.edu It works by measuring the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

The key characteristic absorption bands for an allophanate linkage include N-H stretching, C=O (carbonyl) stretching, and C-N stretching vibrations. The carbonyl region is particularly informative. While urethane groups show a C=O stretch around 1730-1700 cm⁻¹, the formation of an allophanate introduces additional carbonyl absorptions and shifts in the N-H region. iosrjournals.org The presence of absorptions attributable to allophanate linkages confirms their formation. google.com

FTIR is also an excellent tool for monitoring the progress of reactions that form allophanates. researchgate.netuni-hamburg.de For example, in the synthesis of polyurethanes, the reaction is often monitored by tracking the disappearance of the strong, sharp isocyanate (NCO) peak at approximately 2270 cm⁻¹. iosrjournals.orgacs.org The simultaneous appearance of urethane and allophanate bands indicates the progression of the polymerization and any subsequent crosslinking reactions.

Table 3: Characteristic FTIR Absorption Bands for Allophanate Linkages Note: Frequencies are in wavenumbers (cm⁻¹). Ranges can vary based on the molecular environment and physical state. mdpi.comiosrjournals.orgcore.ac.uk

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretching3400 - 3200
C=O Stretching (asymmetric & symmetric)1730 - 1680
N-H Bending / C-N Stretching (Amide II)1560 - 1520
C-O-C Stretching1260 - 1220

While standard FTIR is useful for bulk analysis, advanced techniques are required to study complex processes like surface degradation. Step Scan Phase Modulation Photo-Acoustic (SS-PM-PA) FTIR is one such advanced method used to investigate the degradation of polymer coatings containing allophanate linkages. core.ac.uk

This technique can provide depth-profiling information, allowing for the analysis of chemical changes at the surface of a material versus its bulk. In studies of polyurethane coating degradation, SS-PM-PA FTIR has been used to indicate the decomposition of allophanate structures upon exposure to environmental stressors like UV radiation and humidity. core.ac.uk The technique can detect the formation of degradation products, such as primary amides and urea entities, which have characteristic IR bands around 1640 cm⁻¹ and 1560 cm⁻¹. core.ac.uk By monitoring the decrease in allophanate-related signals and the increase in these degradation product signals, a detailed mechanism of decomposition can be formulated.

Raman spectroscopy offers complementary information to FTIR. horiba.comedinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For allophanate-containing systems, Raman spectroscopy can be used to identify and quantify components in a mixture, probing the C-C, C=C, and polymer backbone vibrations that may be weak in the IR spectrum. mdpi.comlongdom.org

Confocal Raman Mapping for Investigating Chemical Changes within Materials

Confocal Raman microscopy is a powerful non-destructive technique for analyzing the chemical composition of heterogeneous materials with high spatial resolution. kosekgroup.cz It generates detailed chemical images by acquiring a full Raman spectrum at every pixel of a selected area. horiba.com This method is particularly adept at visualizing the distribution of chemical species, identifying phases, and tracking changes in crystallinity and stress within a material. horiba.com

In the context of allophanate-containing systems, such as polyurethanes, Confocal Raman Mapping can be employed to investigate the formation and distribution of allophanate crosslinks. The technique relies on the inelastic scattering of laser light, which reveals the vibrational modes of molecules, providing a unique spectral fingerprint for different chemical groups. oxinst.com The formation of an allophanate group from a urethane group introduces new vibrational modes that can be detected by Raman spectroscopy. For instance, the characteristic carbonyl (C=O) stretching vibrations in allophanates appear at different wavenumbers compared to those in urethane or urea groups, allowing for their differentiation. jatm.com.br While infrared spectroscopy is also used for this purpose, Raman spectroscopy offers distinct advantages, such as its insensitivity to water and glass and its high activity for vibrations in the carbon backbone of polymers. kosekgroup.czpsu.ac.th

By mapping the intensity of the allophanate-specific Raman peaks across a sample, it is possible to visualize the spatial distribution and density of these crosslinks. horiba.com This is critical for understanding the homogeneity of the material and how processing conditions affect the final polymer structure. The confocal nature of the technique allows for depth profiling, enabling the three-dimensional characterization of chemical changes within the bulk of a transparent or semi-transparent material. horiba.comoxinst.com

Table 1: Application of Confocal Raman Mapping

Feature Description Relevance to Allophanate Systems
Chemical Imaging Generates false-color images based on the intensity, position, or width of Raman peaks. horiba.com Visualizes the spatial distribution and concentration of this compound groups within a polymer matrix.
Spatial Resolution Achieves lateral resolution up to ~1 µm and depth resolution up to ~2 µm. kosekgroup.cz Allows for micro-scale analysis of chemical heterogeneity, such as domains rich in allophanate crosslinks.
Non-destructive Analysis Analyzes samples without altering their chemical or physical structure. oxinst.com Enables in-situ monitoring of allophanate formation during curing or degradation processes under various conditions.

| Depth Profiling | Acquires spectra from different focal planes within a transparent sample. horiba.com | Characterizes the 3D structure of allophanate networks and investigates subsurface chemical changes. |

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Quantitative Product Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is particularly valuable for analyzing non-volatile or thermally sensitive compounds like this compound. In the synthesis of allophanates, HPLC is used to quantitatively determine the concentration of the desired product and monitor the reaction's progress. researchgate.net

One study modeled the side reactions in polyurethane formation, including the creation of n-butyl-α,γ-diphenyl allophanate. The researchers used liquid chromatography to quantitatively determine the reaction products, allowing for the calculation of rate and equilibrium constants under various conditions. researchgate.net HPLC methods typically employ a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, like acetonitrile (B52724) and water. nih.govlmaleidykla.ltlmaleidykla.lt Detection is often performed using an ultraviolet (UV) detector, as the chromophores within the allophanate structure absorb UV light at specific wavelengths. nih.govlmaleidykla.ltlmaleidykla.lt

For accurate quantification, a calibration curve is constructed using standards of known concentration. nih.gov The area under the chromatographic peak for the analyte is proportional to its concentration in the sample. This allows for the precise determination of this compound yield in a reaction mixture. The technique's high resolution enables the clear separation of the allophanate product from unreacted starting materials, intermediates like urethanes, and other side products. nih.govnih.gov

Table 2: Example HPLC Method Parameters for Allophanate-Related Analysis

Parameter Description Source(s)
Column YMC-Triat C18 (150 × 4.6 mm, 3 µm) lmaleidykla.ltlmaleidykla.lt
Mobile Phase Acetonitrile: Deionized Water (25:75, v/v) lmaleidykla.ltlmaleidykla.lt
Flow Rate 0.8 mL/min lmaleidykla.ltlmaleidykla.lt
Detection UV at 205 nm lmaleidykla.ltlmaleidykla.lt

| Run Time | 10 min | lmaleidykla.ltlmaleidykla.lt |

Gas Chromatography (GC) for Analysis of Unreacted Species

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net In the context of this compound synthesis, GC is particularly useful for monitoring the consumption of volatile reactants and analyzing unreacted species. researchgate.netepdf.pub

For instance, the synthesis of this compound often involves the reaction of an isocyanate with n-butanol to first form n-butyl carbamate (a urethane), which then reacts with another isocyanate molecule. The starting materials, such as n-butanol and various isocyanates, are typically volatile enough for GC analysis. By taking aliquots of the reaction mixture at regular intervals, the concentration of these unreacted species can be determined, providing insight into the reaction kinetics. researchgate.net

In some cases, GC is used in conjunction with pyrolysis (Py-GC). This method can be used to determine the allophanate content in a polymer by thermally dissociating the material into its constituent, more volatile components, which are then analyzed by GC. google.com For example, the thermal dissociation of N,N',O-tri-n-butyl allophanate can be monitored, and the residue containing unreacted allophanate can be analyzed by gas chromatography. google.com The technique often employs a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of the separated components. researchgate.netunicam.it

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Development

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume, or size in solution, rather than by chemical interactions. wikipedia.orgunt.edu GPC is used to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymeric materials containing allophanate structures. slideshare.net

The formation of allophanate groups acts as a crosslinking or branching point in polyurethane synthesis. uni-koeln.de These branching reactions have a significant impact on the polymer's molecular weight and its distribution. As allophanate linkages form, the average molecular weight of the polymer increases, and the molecular weight distribution broadens. acs.org GPC analysis clearly reveals these changes. A typical GPC system uses a porous gel as the stationary phase; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. unt.edu

Researchers have used a combination of techniques including GPC (SEC) to quantify the extent of side reactions, such as allophanate formation, in polyurethane prepolymers. They found that as reaction temperature increased, the formation of allophanate linkages rose dramatically, leading to a broader molecular weight distribution as measured by GPC. acs.org This information is critical for controlling the synthesis process to achieve desired polymer properties.

Table 3: GPC Data Interpretation for Allophanate-Containing Polymers

Parameter Definition Impact of Allophanate Formation
Mn (Number-Average MW) Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Increases as allophanate branching links polymer chains.
Mw (Weight-Average MW) Average molecular weight where the contribution of each molecule is weighted by its mass. More sensitive to larger molecules. Increases significantly due to the formation of high-molecular-weight branched structures. acs.org

| Đ (Dispersity) | Also known as Polydispersity Index (PDI). Calculated as Mw/Mn. Measures the breadth of the molecular weight distribution. fiveable.me | Increases (broadens) as random allophanate branching creates a more heterogeneous mixture of polymer chain sizes. acs.org |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. This technique is used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules.

MALDI-TOF and ESI/MS for Molecular Structure and Side Product Identification

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and elucidating the structure of molecules. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are particularly suited for analyzing complex molecules like allophanates and the polymers they form, as they minimize fragmentation during the ionization process. mtoz-biolabs.commdpi.com

ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) and is effective for analyzing reaction mixtures to identify products and intermediates. metabion.com In the study of allophanate hydrolase, ESI-MS was used to detect allophanate itself (observed as a peak at m/z 103) and its enzymatic hydrolysis product. nih.gov In another study, high-resolution ESI-MS (ESI-HRMS) confirmed the formation of an allophanate linkage in a polyurethane material by identifying an over-substituted product with a corresponding higher molecular mass. rsc.org

MALDI-TOF MS is a powerful tool for the characterization of synthetic polymers, providing detailed structural information. mdpi.com It can be used to identify the primary polymer structure as well as side products formed during polymerization, such as allophanates, biurets, or isocyanurates. researchgate.net Tandem mass spectrometry (MS/MS), available on both ESI and MALDI instruments, allows for further structural elucidation. A specific ion of interest (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed information about the molecule's structure, helping to confirm the presence and location of allophanate linkages. mdpi.comcapes.gov.brnih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
Allophanate
n-Butanol
n-Butyl carbamate
n-Butyl-α,γ-diphenyl allophanate
N,N',O-tri-n-butyl allophanate
N-(n-butyl)phthalimide
N-(n-butyl) thiophosphoric triamide
Biuret (B89757)
Isocyanurate
Urea

Coupled Techniques (e.g., Thermal Analysis with Quadrupole Mass Spectrometer)

Coupled techniques, particularly those combining thermal analysis with mass spectrometry (TGA-MS), are powerful tools for studying the thermal decomposition of allophanate-containing materials. wikipedia.org This approach, often referred to as Evolved Gas Analysis (EGA), provides simultaneous information on mass loss as a function of temperature (from TGA) and the identity of the evolved gaseous products (from MS). wikipedia.orgmeasurlabs.com

When a sample containing allophanate linkages is heated, it undergoes thermal decomposition. measurlabs.com The TGA instrument meticulously records the change in sample mass as the temperature increases. etamu.edu Simultaneously, the gases released during this decomposition are transferred, typically via a heated transfer line to prevent condensation, into a quadrupole mass spectrometer. azom.comwikipedia.org The quadrupole mass spectrometer then separates and detects the ions of the evolved gases based on their mass-to-charge ratio (m/z), allowing for their identification. wikipedia.org

Research on the pyrolysis of polyurethane materials, which often contain allophanate crosslinks, demonstrates the utility of this method. mdpi.com Studies have shown that allophanate and biuret crosslinks, formed from side reactions involving excess isocyanate, tend to decompose at lower temperatures than the primary urethane linkages. mdpi.com TGA-MS analysis can precisely identify the temperature ranges for the decomposition of different structural components and characterize the resulting volatile products. mdpi.com

For instance, the pyrolysis of N,N'-diaryl-O-alkyl allophanates, which serve as model compounds for polyurethane elastomers, has been studied using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). google.com These studies show that at temperatures between 250°C and 550°C, the primary dissociation products are the corresponding aryl isocyanates and alcohol, along with other byproducts like carbodiimides and carbon dioxide. google.com The thermal dissociation of N,N′,O-tri-n-butyl allophanate at temperatures around 225-259°C also yields isocyanates and alcohols. google.com

The data obtained from TGA-MS can be presented to correlate specific mass loss events with the evolution of particular chemical species.

Table 1: Illustrative TGA-MS Data for a Hypothetical Allophanate-Containing Polymer

Temperature Range (°C)TGA Mass Loss (%)Major Evolved Species (Detected by MS)Inferred Decomposition Event
150 - 22015%Butyl isocyanate, Butanol, CO2Dissociation of allophanate crosslinks
220 - 35045%Diisocyanate monomers, Polyol fragmentsDecomposition of main urethane polymer chains
> 35030%Various small organic fragments, CharFurther degradation and charring of polymer backbone

This table is illustrative and represents typical decomposition patterns. Actual values depend on the specific polymer structure and experimental conditions.

The coupling of a thermogravimetric analyzer with a quadrupole mass spectrometer provides detailed insights into the thermal stability and decomposition mechanisms of materials like this compound and related polymers. wikipedia.org It allows for the identification of decomposition products and the precise temperature at which these processes occur. azom.comrsc.org

Other Analytical and Thermal Methods

Beyond coupled TGA-MS, other methods are crucial for the comprehensive analysis of allophanates, including wet chemistry techniques for quantification and calorimetric methods for studying thermal transitions.

Titration methods are standard wet chemical techniques used to determine the concentration of specific reactive groups. For polyurethane systems, the determination of the free isocyanate (-NCO) group content is fundamental for quality control and for understanding the extent of reaction. The most common method is the dibutylamine (B89481) back-titration.

In this procedure, a sample of the polymer or prepolymer is reacted with a known excess of a standard dibutylamine solution. The dibutylamine reacts with any free isocyanate groups present. The unreacted, excess dibutylamine is then back-titrated with a standardized acid, typically hydrochloric acid. The difference between the initial amount of dibutylamine and the amount that remained unreacted allows for the calculation of the amount of isocyanate that was present in the original sample.

While this method directly measures free isocyanate content, it can be adapted to quantify allophanate groups. Allophanate linkages are known to be thermally unstable and can also be cleaved by certain chemical reagents. To determine the allophanate content, a two-step process can be employed. First, the initial free isocyanate content is measured. Then, the sample is subjected to conditions that cause the dissociation of allophanate groups back into isocyanate and urethane groups. This can be achieved by controlled thermal treatment or by aminolysis. google.com Following this dissociation, the isocyanate content is measured again. The increase in isocyanate concentration corresponds to the amount of isocyanate that was originally bound in allophanate structures.

Table 2: Example Data for Allophanate Quantification via Titration

Measurement StepSampleTitration Result (mmol NCO/g)Calculation
1Initial Polymer Sample0.15Free NCO Content = 0.15 mmol/g
2Polymer after Thermal Treatment0.40Total NCO Content (Free + from Allophanate) = 0.40 mmol/g
3N/AN/AAllophanate Content = (0.40 - 0.15) = 0.25 mmol/g

This table provides a simplified example of how titration data can be used to quantify allophanate content.

This titrimetric approach provides a quantitative measure of the allophanate crosslink density, which is a critical parameter influencing the mechanical and thermal properties of the final polyurethane material.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc), as well as curing and decomposition reactions.

For polymers containing thermally labile groups like allophanates, DSC is particularly valuable for assessing thermal stability. The dissociation of allophanate crosslinks is an endothermic process that can be observed as a distinct peak in the DSC thermogram. The temperature at which this endotherm appears provides information about the thermal stability of the allophanate linkages.

In a typical DSC experiment on an allophanate-containing polyurethane, the sample is heated at a constant rate. The resulting thermogram might show several features:

A step change in the baseline, corresponding to the glass transition temperature (Tg) of the polymer.

An endothermic peak at a temperature range typically between 120°C and 200°C, which can be attributed to the dissociation of allophanate crosslinks. The exact temperature depends on the chemical structure of the allophanate and the surrounding polymer matrix.

Further endothermic or exothermic events at higher temperatures related to the degradation of the main urethane structure. researchgate.net

The reversibility of the allophanate dissociation can also be studied using DSC. A heating-cooling-reheating cycle can reveal whether the allophanate links reform upon cooling.

Table 3: Typical DSC Thermal Transition Data for an Allophanate-Containing Polyurethane

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Glass Transition5560 (midpoint)N/ATg of the polymer matrix
Endotherm 1140155-25Dissociation of allophanate crosslinks
Endotherm 2280310-150Decomposition of urethane linkages

This table illustrates the type of quantitative data obtained from a DSC analysis. Negative enthalpy values denote an endothermic process.

DSC analysis provides critical data on how allophanate structures influence the thermal properties and processing window of polyurethane materials. researchgate.net The dissociation temperature of the allophanate crosslinks is a key parameter for applications where controlled thermal degradation or reprocessing is desired.

Theoretical and Computational Chemistry Studies on Allophanate Systems

Quantum Chemical Calculations

Quantum chemical calculations, which solve approximations of the Schrödinger equation, offer a detailed view of the electronic structure of molecules. These calculations are fundamental to understanding the intrinsic factors that control chemical reactivity.

Density Functional Theory (DFT) for Mechanism Elucidation

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. acs.orgdntb.gov.ua It has been widely applied to the reactions of isocyanates, the precursors to allophanates. acs.orgrsc.org

A key application of DFT is the geometric optimization of molecules to find their lowest energy arrangements (minimum energy structures) and the highest energy points along a reaction coordinate (transition states, TS). scielo.brjatm.com.br For the formation of allophanates, which typically occurs from the reaction of an isocyanate with a urethane (B1682113), or in excess isocyanate conditions during urethane synthesis, DFT calculations identify the structures of the reactants, the allophanate (B1242929) product, and the crucial transition state that governs the reaction rate. researchgate.netuni-miskolc.hu

In a proposed two-step mechanism for urethane formation in the presence of excess isocyanate, an allophanate intermediate is formed. researchgate.netuni-miskolc.hu The reaction proceeds through a six-membered cyclic transition state. Studies on related systems, such as the reaction between glycidyl (B131873) azide (B81097) polymer (GAP) and diisocyanates, have successfully identified the transition states for allophanate formation, revealing differences in reactivity between aromatic and aliphatic isocyanates. scielo.brjatm.com.br

Once transition states are located, DFT can be used to calculate the energy difference between the reactants and the transition state, known as the activation energy or barrier. This value is critical for predicting reaction kinetics. For instance, in a study of phenyl isocyanate alcoholysis, the reaction barrier for allophanate formation via a six-centered transition state in a THF solvent model was calculated to be 62.6 kJ/mol. researchgate.net In a subsequent step, the cleavage of the allophanate to release isocyanate and form a urethane bond had a lower activation barrier of 49.0 kJ/mol relative to the initial reactants. researchgate.netuni-miskolc.hu

Quantum chemical computations on bismuth-catalyzed urethane formation showed that the competing reaction to form an allophanate had an activation barrier of 46 kJ mol−1, which was higher than the barriers for product release, explaining the absence of allophanates in those experimental conditions. rsc.org In another study comparing the reactivity of aromatic (TDI) versus aliphatic (IPDI) diisocyanates, the free energy of activation for the aromatic system was found to be approximately 10 kcal/mol (about 42 kJ/mol) lower, indicating a much faster reaction to form the allophanate. scielo.brjatm.com.br

Table 1: Calculated Activation Energies for Allophanate-Related Reactions
Reaction SystemComputational MethodSolvent/ConditionsCalculated Activation EnergyReference
Phenyl Isocyanate + 1-Propanol (Allophanate formation step)G4MP2/SMDTHF62.6 kJ/mol researchgate.net
Allophanate cleavage to Urethane + IsocyanateG4MP2/SMDTHF49.0 kJ/mol (relative to reactants) researchgate.netuni-miskolc.hu
Bismuth-catalyzed Allophanate FormationDFTNot specified46 kJ/mol rsc.org
GAP + TDI (aromatic)DFTNot specified~10 kcal/mol lower than aliphatic scielo.brjatm.com.br

Molecular Orbital Analysis (HOMO/LUMO) in Reaction Dynamics

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wuxibiology.com It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.comulisboa.pt

In the context of allophanate formation from a urethane and an isocyanate, the HOMO would be associated with the nitrogen atom of the urethane group, which acts as the nucleophile. The LUMO is located on the electrophilic carbon atom of the isocyanate's N=C=O group. ulisboa.pt The interaction between the urethane's HOMO and the isocyanate's LUMO initiates the bond-forming process. The shapes and energies of these orbitals, which can be readily calculated, explain the regioselectivity and feasibility of the reaction. youtube.comuni-koeln.de For instance, the analysis helps to understand why the urethane nitrogen attacks the isocyanate carbon. wuxibiology.com

Implicit Solvent Effects Modeling (e.g., PCM model)

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction energetics. Implicit solvation models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for these effects. mdpi.comdeepmodeling.com The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), are widely used. mdpi.comgoogle.comfaccts.degithub.io

DFT studies on allophanate formation mechanisms have incorporated these models to provide more realistic energy profiles. researchgate.netmdpi.com For example, solvation effects were found to reduce the energy barrier for allophanate formation by 15-20% compared to gas-phase calculations. The use of the SMD model was crucial in the study of phenyl isocyanate alcoholysis to obtain activation energies that were in good agreement with experimental data. researchgate.netuni-miskolc.hu These models account for the stabilization of charged or highly polar transition states and intermediates by the solvent, which can significantly alter reaction rates. mdpi.com

Molecular Dynamics and Statistical Mechanics Simulations

While quantum mechanics excels at describing the details of bond breaking and formation, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.comresearchgate.net MD simulations rely on "force fields," which are sets of parameters that describe the potential energy of a system.

For allophanate-containing systems, such as polyurethanes, MD simulations can provide insights into macroscopic properties like viscosity, which is influenced by intermolecular interactions. uminho.pt A study on the binding process of allophanate to the allophanate hydrolase enzyme utilized several molecular simulation methods to predict the stable complex structure and identify key amino acid residues involved in the binding. uiuc.edujlu.edu.cn Such studies, while focused on a biological system, demonstrate the capability of MD to explore the dynamic interactions of the allophanate molecule. uiuc.edu Developing accurate force fields for isocyanates and their derivatives is an active area of research, essential for reliable simulations of these systems. mdpi.comresearchgate.netuminho.pt

Derivation of Structure-Property Relationships from Computational Models

Computational models are pivotal for establishing clear relationships between the molecular structure of allophanates and their macroscopic properties. The formation of allophanate linkages, which act as crosslinking points in polyurethane networks, significantly influences the final characteristics of the material. ebrary.net

The presence and nature of allophanate crosslinks directly impact the properties of polyurethane networks. researchgate.net Computational models, such as those developed by Macosko and Miller, can calculate network parameters like crosslink density and effective chain length based on the extent of the allophanate-forming reaction. researchgate.net These parameters are then correlated with mechanical properties. For example, in polymers based on glycidyl azide polymer (GAP) and diisocyanates, an increase in the NCO/OH molar ratio leads to a higher degree of allophanate formation, resulting in a greater gel fraction and a notable increase in the glass transition temperature (Tg). jatm.com.br This demonstrates a direct link between the computationally predictable allophanate concentration and the thermal-mechanical properties of the polymer. jatm.com.br

Furthermore, the type of isocyanate used—aromatic versus aliphatic—has a computationally verifiable effect on allophanate formation and, consequently, on polymer properties. jatm.com.br Aromatic isocyanates like toluene (B28343) diisocyanate (TDI) exhibit higher reactivity and a greater propensity to form allophanates compared to aliphatic isocyanates like isophorone (B1672270) diisocyanate (IPDI). jatm.com.br This difference in reactivity, which can be quantified by calculating the activation energy barriers, leads to materials with different crosslinking densities and thus distinct mechanical and thermal behaviors. jatm.com.br The thermal stability of the allophanate bond itself is also a key property that can be studied computationally; aromatic allophanates are known to have lower thermal stability than their aliphatic counterparts.

The following table, constructed from computational and experimental findings, summarizes the relationship between key structural features of allophanate systems and the resulting material properties.

Structural FeatureComputational InsightResulting Property
Allophanate Crosslink Density Calculated from reaction stoichiometry (NCO/OH ratio) and extent of reaction. researchgate.netIncreased crosslink density leads to higher gel fraction, increased glass transition temperature (Tg), and enhanced mechanical stiffness. jatm.com.br
Isocyanate Type (Aromatic vs. Aliphatic) Aromatic isocyanates (e.g., TDI) show lower activation energy for allophanate formation compared to aliphatic ones (e.g., IPDI). jatm.com.brAromatic systems form allophanates more readily, leading to higher crosslinking and different thermal stability profiles. jatm.com.br
Intramolecular Hydrogen Bonding DFT calculations reveal stable, planar allophanate structures with strong internal hydrogen bonds. researchgate.netContributes to the rigidity of the allophanate linkage and influences the local conformation of polymer chains.
Thermal Reversibility Allophanate linkages are thermally reversible, dissociating back to urethane and isocyanate at elevated temperatures (typically above 100-150°C). ebrary.netThis behavior affects the high-temperature performance and processability of the polymer. ebrary.net

Computational Design and Prediction of Catalysts for Allophanate Formation

Computational chemistry is a powerful tool for designing and screening catalysts for specific chemical transformations, including the formation of n-butyl allophanate and related compounds. pharmafeatures.comrsc.org By modeling reaction pathways and calculating their energetic profiles, researchers can predict the efficacy of a catalyst before its synthesis and experimental testing. pharmafeatures.com

The formation of allophanates from the reaction of an isocyanate (like phenyl isocyanate) with a urethane (formed from an alcohol like 1-butanol) can be significantly accelerated by catalysts. mdpi.comresearchgate.netresearchgate.net Computational methods such as DFT and high-level composite methods (e.g., G3MP2BHandHLYP) are employed to investigate the mechanisms of these catalyzed reactions. researchgate.netmdpi.com These studies reveal that catalysts can dramatically lower the activation energy barrier for allophanate formation. researchgate.net

For example, a proposed mechanism for urethane formation in the presence of an isocyanate excess involves a two-step pathway where an allophanate is a key intermediate. researchgate.net Quantum chemical calculations using the G4MP2 method showed that this pathway proceeds through a six-centered transition state to form the allophanate, with a calculated reaction barrier of 62.6 kJ/mol in a tetrahydrofuran (B95107) (THF) solvent model. researchgate.net The subsequent decomposition of the allophanate to urethane and isocyanate has an even lower barrier. researchgate.net

Computational studies have been instrumental in comparing the catalytic activity of different classes of compounds. For instance, the catalytic mechanisms of various organic acids (like dimethyl hydrogen phosphate (B84403) and methanesulfonic acid) and bases (like tertiary amines) have been modeled for urethane and allophanate formation. mdpi.comacs.org These models help elucidate how a catalyst interacts with the reactants—for example, through a dual hydrogen-bonding mechanism that activates both the isocyanate and the alcohol/urethane. mdpi.com

Recent computational work has also focused on finding environmentally benign alternatives to traditional organometallic catalysts. nih.gov Density functional theory has been used to study the catalytic cycle of bismuth-based catalysts for the isocyanate-hydroxyl reaction. acs.org Such studies can predict not only the rate-determining steps but also the likelihood of side reactions, such as allophanate formation. One study calculated that the energy barrier to form an allophanate was higher than that for the desired urethane product release, corroborating experimental observations where allophanates were absent under those specific conditions.

The table below presents data from computational studies on the activation barriers for allophanate formation under different catalytic conditions, highlighting the predictive power of these theoretical models.

Reaction SystemCatalystComputational MethodActivation Energy (Barrier)Solvent ModelReference
Phenyl Isocyanate + Propanol (Isocyanate Excess)None (Self-catalyzed)G4MP2/SMD62.6 kJ/mol (for allophanate formation)Tetrahydrofuran (THF) researchgate.net
GAP Polymer + Toluene Diisocyanate (TDI)Dibutyltin (B87310) dilaurate (DBTDL)DFT~10 kcal/mol lower than IPDI systemIn Silico jatm.com.br
GAP Polymer + Isophorone Diisocyanate (IPDI)Dibutyltin dilaurate (DBTDL)DFTHigher barrier than TDI systemIn Silico jatm.com.br
Isocyanate + AlcoholBismuth Pivalate (Bi(piv)₃)DFT46 kJ/molNot Specified acs.org
Phenyl Isocyanate + Acetate (B1210297) AnionTetrabutylammonium AcetateTPSS-D3/RIRPAFavorable, but acetyl migration is preferredTetrahydrofuran (THF) acs.org

These computational approaches accelerate the discovery of novel and efficient catalysts by providing a molecular-level understanding of the reaction landscape, guiding experimental efforts toward the most promising candidates for reactions like this compound synthesis. nih.govacs.org

Reactivity and Degradation Pathways of N Butyl Allophanate and Allophanate Linkages

Thermal Dissociation and Reversibility of Allophanate (B1242929) Bonds

Allophanate bonds are known for their thermally labile nature. This characteristic is fundamental to their role in polyurethane chemistry, where they can act as reversible crosslinks. The dissociation is an equilibrium reaction, reverting the allophanate back to its constituent urethane (B1682113) and isocyanate groups. ebrary.netyoutube.com This reversibility is a key feature, allowing for the reprocessing of materials crosslinked with these bonds. ebrary.net

The decomposition of allophanate linkages is highly dependent on temperature. The dissociation process generally begins at temperatures above 100-150°C. youtube.com At these elevated temperatures, the allophanate linkage reverts to the more stable urethane and a free isocyanate. youtube.com Studies on polyurethane foams have suggested that temperatures exceeding 100°C can lead to the irreversible breaking of allophanate bonds. acs.org

The thermal dissociation of N,N',O-trialkyl allophanates has been studied with the aim of recovering isocyanates and alcohols or urethanes. The process is typically carried out at temperatures ranging from 150°C to 350°C. acs.org For the specific dissociation into urethane and isocyanate, a preferred temperature range is 150-280°C, with a more specific range of 180-260°C being very particularly preferred. acs.org If the goal is complete dissociation to the alcohol and isocyanate, higher temperatures of 180-350°C are employed. acs.org The stability of the allophanate is also influenced by its structure; for instance, aromatic allophanates are generally less stable than aliphatic ones and can dissociate at lower temperatures. researchgate.net

Table 1: Temperature Ranges for Thermal Dissociation of Allophanate Bonds
Dissociation ProductsGeneral Temperature Range (°C)Preferred Temperature Range (°C)Source
Urethane + Isocyanate>100 - 150N/A youtube.com
Urethane + Isocyanate150 - 280180 - 260 acs.org
Alcohol + Isocyanate180 - 350220 - 300 acs.org

The thermal dissociation of the allophanate bond is a reversible reaction, which is a significant aspect of its chemistry. ebrary.netyoutube.com Heating an allophanate-containing material leads to the cleavage of the allophanate linkage, regenerating the original urethane moiety and a free isocyanate group. ebrary.netyoutube.com

This process can be represented by the following equilibrium: Allophanate ⇌ Urethane + Isocyanate

This reversibility is advantageous in material processing, as the temporary reduction in crosslink density at elevated temperatures can lower the viscosity of the polymer, facilitating molding or reshaping. youtube.com Upon cooling, the equilibrium can shift back towards the formation of allophanate crosslinks, restoring the material's mechanical properties. This regeneration makes allophanates useful as thermally reversible crosslinkers in advanced materials. ebrary.net

Hydrolytic Stability Studies in Various Media

Detailed studies specifically investigating the hydrolytic stability of n-butyl allophanate across various media and pH ranges are not extensively covered in the available scientific literature. However, general principles of ester and amide hydrolysis, along with studies on related compounds, provide some insight. Allophanates contain ester-like and amide-like functionalities, making them susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, or enzymatically.

One study investigated the thermal and hydrolytic stabilities of butyl-α,γ-diphenyl allophanate in 1,4-dioxane (B91453) containing trace amounts of water at 90°C and 120°C. The results indicated that the stability of the allophanate decreases with increasing temperature and is negatively affected by the presence of water, suggesting susceptibility to hydrolysis under these conditions. researchgate.net In polyurethane systems, allophanate bonds are considered to be prone to hydrolytic degradation, and their dissociation over time is believed to occur during in vivo implantation of polyurethane-based medical devices. researchgate.net

Enzymatic hydrolysis is another relevant pathway. The enzyme allophanate hydrolase catalyzes the hydrolysis of allophanate into ammonium (B1175870) and carbon dioxide as part of the urea (B33335) utilization pathway in many organisms. nih.gov This enzymatic process involves the conversion of allophanate to an N-carboxycarbamate intermediate. nih.gov

While the hydrolysis of the main urethane and ester linkages in polyurethanes has been studied more thoroughly, the specific kinetics and pH dependence of allophanate linkage hydrolysis remain an area requiring more focused research. It is generally understood that like other ester-containing compounds, the rate of hydrolysis would be expected to increase at pH extremes (acidic or alkaline conditions) compared to neutral pH. msu.edu

Chemical Degradation Studies

Allophanate linkages exhibit notable reactivity towards amines. Studies on model compounds have shown that allophanates are susceptible to aminolysis. Specifically, research on the degradation of network polyurethanes used 1,3-diphenyl methylallophanate as a model compound. It was found that among the different types of linkages present (allophanate, urethane, urea), only the allophanate reacted with an equimolar amount of an aliphatic primary amine at temperatures below 70°C. researchgate.net The reaction products of this amine-induced degradation are a urea and a urethane. researchgate.net

This selective degradation has been utilized as a chemical method to determine the crosslinking density in polyurethanes by quantifying the concentration of allophanate groups. researchgate.net The rate of this degradation is influenced by the basicity of the amine and the reaction temperature.

Table 2: Amine-Induced Degradation of a Model Allophanate Compound
ReactantDegrading AgentConditionsProductsSource
1,3-Diphenyl methylallophanateAliphatic Primary Amine (e.g., butylamine, propylamine)< 70°C in DMSOUrea + Urethane researchgate.net

This reaction demonstrates that the allophanate linkage is significantly less stable towards aminolysis compared to the primary urethane and urea linkages within a polyurethane structure.

In polyurethane coatings and other advanced materials, allophanate groups often serve as crosslinkages that enhance thermal and mechanical properties. However, their thermal instability is also a primary pathway for degradation. When polyurethane materials containing allophanate crosslinks are exposed to high temperatures, these links are typically the first to break. acs.orgnih.gov

The degradation of allophanate crosslinks via thermal dissociation lowers the crosslink density of the polymer network. This can lead to changes in the material's properties, such as a decrease in hardness, modulus, and solvent resistance. In thermogravimetric analysis of polyurethanes crosslinked with allophanate groups, the initial stages of thermal degradation are often associated with the dissociation of these linkages. nih.govresearchgate.net However, studies have also shown that there may not be a direct correlation between the initial decomposition temperature and the concentration of allophanate crosslinks. nih.govresearchgate.net The rate of mass loss during thermal degradation can, however, decrease with a higher crosslinking density in some polyurethane systems. nih.govresearchgate.net

Advanced Applications and Research Directions in Materials Science

Allophanate (B1242929) Linkages in Polyurethane Systems

Allophanate linkages are formed in polyurethane systems through a secondary reaction between an isocyanate group and the active hydrogen on an already formed urethane (B1682113) group jatm.com.bruc.edumdpi.comresearchgate.netebrary.net. This reaction typically occurs under specific conditions, including an excess of isocyanate (NCO) groups, the presence of a suitable catalyst, and elevated temperatures, often around 50-60 °C or higher jatm.com.bruc.eduresearchgate.netebrary.net. While urethane formation is the primary reaction in polyurethane synthesis, the subsequent formation of allophanates introduces additional branching and crosslinking points within the polymer network jatm.com.bruc.edunih.govmdpi.commdpi.comacs.org. This ability to create secondary crosslinks makes allophanate chemistry a powerful tool for modifying the final properties of polyurethane materials.

Control of Crosslinking Density and Network Architecture in Polyurethanes

The formation of allophanate linkages directly contributes to the crosslinking density of polyurethane networks jatm.com.brnih.govmdpi.commdpi.comacs.org. By controlling the NCO/OH molar ratio during synthesis, the concentration of allophanate groups can be influenced, thereby modulating the degree of crosslinking jatm.com.brnih.govmdpi.comrsc.org. An increased NCO/OH ratio, for instance, can lead to a higher concentration of allophanate groups, resulting in a more densely crosslinked network jatm.com.br.

This increased crosslinking density has a profound impact on the network architecture and macroscopic properties of the polyurethane. For example, studies on glycidyl (B131873) azide (B81097) polymer (GAP)/diisocyanate systems have shown that an increment in the NCO/OH molar ratio leads to a substantial increase in gel fraction, indicating higher crosslinking. In GAP/toluene (B28343) diisocyanate (TDI) polymers, the gel fraction increased up to 90 wt% at an NCO/OH ratio of 2.5, accompanied by a progressive increase in the glass transition temperature (Tg) by approximately 10 °C jatm.com.br. This broadening of the glass transition region with increased NCO/OH ratio is consistent with the formation of a heterogeneous network due to side reactions like allophanate formation jatm.com.br. Similarly, in rigid polyurethane foams, a higher isocyanate index (excess isocyanate) leads to increased crosslinking density through the formation of allophanates, biurets, and isocyanurates, which in turn increases the glass transition temperature mdpi.com.

Table 1: Influence of NCO/OH Molar Ratio on GAP/TDI Polymer Properties

NCO/OH Molar RatioGel Fraction (wt%)Glass Transition Temperature (Tg) Change
EquimolarLowBaseline
2.5Up to 90+10 °C

Data derived from GAP/TDI polymer studies. jatm.com.br

Development of Low-Viscosity Allophanate-Containing Prepolymers and Binders

A significant advantage of incorporating allophanate linkages is their ability to facilitate the development of low-viscosity prepolymers and binders, particularly for high-solids or 100% solids formulations google.comradtech.orgradtech.orguliege.begoogle.comspecialchem.compoliuretanos.netpatsnap.comebrary.net. Traditional high molecular weight polyurethane dispersions often require substantial amounts of water or solvents to achieve processable viscosities, which must then be removed radtech.org. Allophanate-modified polyisocyanates, however, allow for high NCO content at comparatively low viscosity google.com. This characteristic is highly desirable as it can reduce or eliminate the need for volatile organic compounds (VOCs) and solvents in coating, adhesive, and sealant formulations, addressing environmental and economic requirements google.comradtech.orguliege.be.

For instance, new acrylated allophanate oligomers have been developed that offer low viscosity (ranging from 8,000 to 60,000 cPs) while maintaining high functionality (up to 4) radtech.org. These materials enable formulators to minimize the amount of acrylated monomer, thereby maximizing coating performance radtech.org. Hydrophilic modified allophanate-based urethane acrylates can be directly emulsified into water from a 100% solids form, allowing for easy dilution to clear solutions and offering greater formulation freedom compared to traditional UV-curable polyurethane dispersions radtech.org.

Table 2: Properties of Selected Acrylated Allophanate Oligomers

PropertyRange (Typical)
Viscosity8,000 - 60,000 cPs
FunctionalityUp to 4
Glass Transition Temperature (Tg)30 - 80 °C
Pendulum Hardness60 - 180 seconds

Data derived from acrylated allophanate oligomer research. radtech.org

Impact on Mechanical Properties of Polymeric Materials

Allophanate linkages, by acting as crosslinking points, significantly influence the mechanical properties of polymeric materials, including hardness, flexibility, elasticity, and tensile strength nih.govmdpi.comrsc.orgradtech.orgradtech.orgresearchgate.netx-mol.net. The ability to control the crosslinking density through allophanate formation allows for the precise tailoring of these properties to meet specific application requirements nih.govmdpi.comrsc.orgresearchgate.net.

For example, increasing the isocyanate index in rigid polyurethane foams, which promotes allophanate formation, leads to an increase in crosslink density, resulting in enhanced elasticity mdpi.com. The incorporation of allophanate networks within Metal-Organic Frameworks (MOFs) has been shown to dramatically improve their mechanical properties, with compressive fracture strength increasing by approximately thirty times compared to MOFs without polymer networks x-mol.net. In UV-curable resins, allophanate-based systems can be designed to achieve a balance between hardness, flexibility, and chemical resistance radtech.org. The development of water-dilutable urethane acrylates based on allophanates demonstrates properties such as 10% elongation at break and 2.7 N/mm² tensile strength, highlighting their potential for flexible yet durable applications radtech.org.

Applications in High-Performance Coatings, Adhesives, and Sealants

Allophanate-containing polyurethanes are extensively utilized in the formulation of high-performance coatings, adhesives, and sealants due to their versatile properties google.comradtech.orgradtech.orguliege.begoogle.comspecialchem.compatsnap.comresearchgate.netpcimag.comvencorex.comvencorex.comspecialchem.compcimag.comresearchgate.netwipo.int. Their low viscosity allows for the development of high-solids or 100% solids systems, aligning with environmental regulations by reducing VOC emissions google.comradtech.orgradtech.orguliege.be.

In coatings, allophanate-modified polyisocyanates provide superior optical characteristics like gloss, excellent weathering resistance, chemical resistance, and mechanical durability radtech.orgspecialchem.compcimag.comresearchgate.net. They are particularly beneficial in radiation-curable (UV-curable) coating compositions, offering fast cure speeds, lower energy costs, and reduced environmental impact google.comradtech.org. Examples include their use in furniture coatings, automotive finishes, and coatings for plastics and metals radtech.orgradtech.orgspecialchem.comresearchgate.net.

For adhesives and sealants, allophanate-based systems offer improved handling due to their liquid nature, storage stability, and the ability to achieve high levels of adhesion and flexibility google.comresearchgate.netvencorex.comvencorex.comspecialchem.comwipo.int. They are employed across various industries, including wood, footwear, flexible packaging, construction, and automotive, providing properties such as chemical resistance, abrasion resistance, and durability against heat and humidity researchgate.netvencorex.comvencorex.comspecialchem.com.

Role in Flexible Elastomers with Tunable Properties

While allophanate formation is a secondary reaction, its contribution to the network provides additional crosslinking points that influence the material's response to deformation. This is particularly relevant in applications requiring specific levels of flexibility and recovery. Recent research has even explored the use of polybutadiene-derived allophanates as crosslinkers in Diels-Alder type self-healing polyurethane networks, demonstrating good mechanical performance and excellent self-healing ability through thermo-promoted dissociation and recombination cycles researchgate.net. This highlights the ongoing research into leveraging the dynamic nature of allophanate bonds for advanced material functionalities.

Q & A

Q. What are the primary natural sources of n-Butyl allophanate and the analytical techniques used for its identification?

this compound is identified in Codonopsis pilosula (Dang Shen) through phytochemical extraction processes. Methodologies include:

  • Liquid-liquid extraction for isolating compounds from plant matrices.
  • Chromatographic techniques (e.g., HPLC or GC-MS) coupled with mass spectrometry for structural elucidation.
  • Nuclear Magnetic Resonance (NMR) to confirm the molecular structure (C₆H₁₂N₂O₃) and functional groups .

Q. What are the recommended storage conditions for this compound to ensure stability and safety in laboratory settings?

  • Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Maintain in a dry, well-ventilated environment at controlled room temperature (20–25°C).
  • Avoid exposure to ignition sources and electrostatic discharge. Compatibility testing with storage materials (e.g., glass vs. polymer) is critical to prevent degradation .

Q. How can researchers verify the purity of this compound using spectroscopic methods?

  • Gas Chromatography (GC) with flame ionization detection (FID) to quantify impurities.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to detect functional group anomalies.
  • High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation. Cross-reference data with literature spectra to confirm purity thresholds (>95%) .

Advanced Research Questions

Q. How can Box-Behnken experimental design (BBD) be applied to optimize the synthesis parameters of this compound?

  • Key variables : Reaction temperature, molar ratio of reactants (e.g., urea derivatives and n-butyl chloroformate), and catalyst concentration.
  • Modeling : Use BBD to generate a quadratic response surface model. For example, MATLAB or R can statistically correlate variables to yield (%) and identify optimal conditions.
  • Validation : Confirm model accuracy by comparing predicted vs. experimental yields under optimized parameters .

Q. What statistical approaches are recommended for reconciling contradictory data in toxicity studies of this compound and its analogs?

  • Meta-analysis : Aggregate data from studies on structurally related compounds (e.g., n-butyl chloroformate) to identify trends. Adjust for interspecies variability using uncertainty factors (e.g., 10-fold for rodent-to-human extrapolation).
  • Dose-response modeling : Apply probit or logit analysis to resolve discrepancies in LD₅₀ values.
  • Sensitivity analysis : Evaluate the impact of experimental variables (e.g., exposure duration) on conflicting results .

Q. What methodologies are effective for assessing the reactivity of this compound with common laboratory solvents under varying conditions?

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or calorimetry to quantify reaction rates in polar vs. non-polar solvents.
  • Computational modeling : Use density functional theory (DFT) to predict solvent effects on transition states.
  • Compatibility testing : Conduct stability assays under varying pH and temperature to identify incompatible solvents (e.g., alcohols or amines that may induce side reactions) .

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